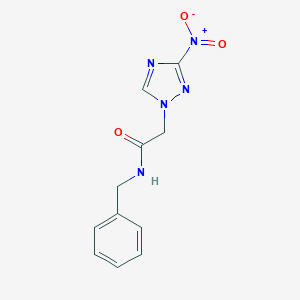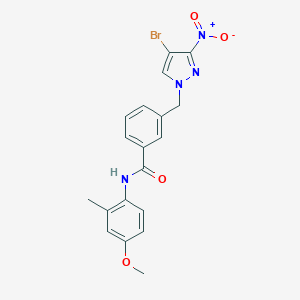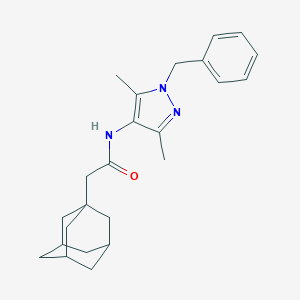
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide is a compound that features a benzyl group attached to an acetamide moiety, which is further substituted with a 3-nitro-1,2,4-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of the 3-nitro-1,2,4-triazole ring: This can be achieved by nitration of 1,2,4-triazole using concentrated nitric acid under controlled temperature conditions.
Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the triazole derivative in the presence of a base such as sodium hydroxide.
Formation of the acetamide moiety: The final step involves the acylation of the benzylated triazole with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations would be crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Alkyl or aryl halides, sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Major Products
Applications De Recherche Scientifique
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the triazole ring.
Materials Science: The compound can be used in the synthesis of high-energy materials and explosives due to the presence of the nitro group.
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide involves the interaction of the triazole ring with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with similar nitro-triazole structure.
1,2,3-Triazole derivatives: Used in pharmaceuticals for their broad-spectrum biological activities.
1,2,4-Triazole derivatives: Known for their antimicrobial and anticancer properties.
Propriétés
Numéro CAS |
313986-39-9 |
|---|---|
Formule moléculaire |
C11H11N5O3 |
Poids moléculaire |
261.24g/mol |
Nom IUPAC |
N-benzyl-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N5O3/c17-10(12-6-9-4-2-1-3-5-9)7-15-8-13-11(14-15)16(18)19/h1-5,8H,6-7H2,(H,12,17) |
Clé InChI |
UDRJLOXZZHKSFX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B446662.png)

![N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B446665.png)

![Propyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B446669.png)
![{5-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2-furyl}methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B446670.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)-2-furamide](/img/structure/B446671.png)


![Propyl 4-(4-bromophenyl)-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446674.png)


![N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B446679.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B446680.png)
